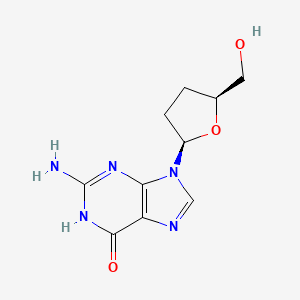

2',3'-Dideoxyguanosine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O3/c11-10-13-8-7(9(17)14-10)12-4-15(8)6-2-1-5(3-16)18-6/h4-6,16H,1-3H2,(H3,11,13,14,17)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCLZPNCLRLDXJC-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C2N=C(NC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20234527 | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85326-06-3 | |

| Record name | Dideoxyguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85326-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085326063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',3'-Dideoxyguanosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20234527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 2',3'-Dideoxyguanosine in DNA Synthesis

This guide provides a comprehensive technical overview of the mechanism of action of 2',3'-dideoxyguanosine (ddG), a critical molecule in molecular biology and antiviral therapy. We will delve into its core function as a DNA chain terminator, its interaction with various DNA polymerases, and its applications, particularly in DNA sequencing and as an antiviral agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of ddG's biochemical and cellular activities.

The Fundamental Principle: Chain Termination

At the heart of this compound's mechanism of action is its ability to act as a chain terminator during DNA synthesis.[1][2][3] This function stems from a crucial structural modification compared to its natural counterpart, 2'-deoxyguanosine. Dideoxynucleotides, including ddG, lack the hydroxyl group (-OH) at both the 2' and 3' positions of the ribose sugar moiety.[1] The absence of the 3'-OH group is the key to its inhibitory action.[1][2][4][5]

DNA polymerases catalyze the formation of a phosphodiester bond between the 3'-OH group of the growing DNA strand and the 5'-phosphate group of an incoming deoxynucleoside triphosphate (dNTP).[1] When a dideoxynucleoside triphosphate, such as ddGTP, is incorporated into the nascent DNA chain, the absence of the 3'-OH group prevents the subsequent nucleophilic attack required for the addition of the next nucleotide.[1] This effectively halts further elongation of the DNA strand.[1][2][4][5]

Diagrammatic Representation of Chain Termination:

Caption: Mechanism of DNA chain termination by this compound triphosphate (ddGTP).

Cellular Activation and Interaction with DNA Polymerases

For this compound to exert its effect, it must first be metabolically activated within the cell. Like other nucleoside analogs, ddG is taken up by cells and undergoes phosphorylation by cellular kinases to its active triphosphate form, this compound triphosphate (ddGTP).[6] It is this triphosphate form that acts as a substrate for DNA polymerases.

The efficiency of ddGTP as a chain terminator is dependent on its interaction with different types of DNA polymerases. Research has shown differential utilization of ddGTP by various polymerases.

-

Viral Reverse Transcriptases: Many viral reverse transcriptases, such as that from the Human Immunodeficiency Virus (HIV), can efficiently incorporate ddGTP.[7] This forms the basis of the antiviral activity of ddG and other dideoxynucleosides. The incorporation of ddGTP into the growing viral DNA chain terminates replication, thus inhibiting the viral life cycle.[8]

-

Cellular DNA Polymerases: The interaction of ddGTP with host cellular DNA polymerases is a critical factor in its toxicity profile. Studies have indicated that ddGTP can be an efficient substrate for DNA polymerase beta, which is involved in DNA repair.[7] This interaction can potentially lead to cytotoxicity.[7] In contrast, other cellular polymerases, like DNA polymerase gamma (the mitochondrial DNA polymerase), may utilize ddGTP less efficiently.[7]

Table 1: Comparative Utilization of ddGTP by Different DNA Polymerases

| DNA Polymerase | Role | ddGTP Utilization | Implication |

| Viral Reverse Transcriptase | Viral DNA Synthesis | Efficient | Antiviral Efficacy |

| DNA Polymerase Beta | DNA Repair | Efficient[7] | Potential Cytotoxicity |

| DNA Polymerase Gamma | Mitochondrial DNA Synthesis | Poor[7] | Lower Mitochondrial Toxicity (relative to other polymerases) |

| DNA Polymerase Alpha | DNA Replication | Poor[7] | Lower Impact on Cellular Replication |

| E. coli DNA Polymerase I | DNA Repair and Replication | Poor[7] | Useful in certain molecular biology applications |

Application in Sanger DNA Sequencing

The chain-terminating property of dideoxynucleotides is the cornerstone of the Sanger sequencing method, a foundational technique in genomics.[1][2][4][9] Developed by Frederick Sanger in 1977, this method allows for the determination of the precise nucleotide sequence of a DNA fragment.[1][4][9]

Experimental Workflow for Sanger Sequencing:

The process involves setting up four separate DNA synthesis reactions. Each reaction contains:

-

The single-stranded DNA template to be sequenced.

-

A DNA primer complementary to the template.

-

DNA polymerase.

-

All four standard deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).

-

A small amount of one of the four dideoxynucleoside triphosphates (ddATP, ddCTP, ddGTP, or ddTTP), each labeled with a different fluorescent dye.[4][10]

During the polymerase chain reaction (PCR), the DNA polymerase extends the primer.[3] Most of the time, it incorporates a standard dNTP, allowing the chain to grow. However, occasionally, it will incorporate the corresponding ddNTP, which terminates the chain.[1][10] This random incorporation of ddNTPs results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled dideoxynucleotide.[3][4]

These fragments are then separated by size using capillary electrophoresis.[9] A laser excites the fluorescent dyes at the end of each fragment, and a detector reads the color. The sequence of colors corresponds to the sequence of the DNA template.

Caption: Workflow of the Sanger DNA sequencing method.

Antiviral Activity of this compound and its Analogs

The ability of ddG and other dideoxynucleosides to inhibit viral reverse transcriptases has made them important antiviral agents, particularly in the treatment of retroviral infections like HIV.[11] this compound has demonstrated anti-HIV activity in cell culture.[11]

The clinical utility of ddG itself has been explored, but its analogs have seen more widespread use. For instance, didanosine (2',3'-dideoxyinosine or ddI), a closely related compound, has been used in the treatment of AIDS.[12][13] These drugs are often administered as prodrugs that are metabolized to their active triphosphate forms within host cells.[14]

The development of new dideoxynucleoside analogs continues to be an active area of research for treating various viral diseases, including Hepatitis C (HCV).[14] For example, a prodrug of a novel this compound analog has shown potent anti-HCV activity.[14]

Pharmacokinetics and Metabolism

The clinical effectiveness of dideoxynucleosides is influenced by their pharmacokinetic properties. Studies on related compounds like 2',3'-dideoxyinosine (ddI) provide insights into the likely metabolic fate of ddG.

-

Absorption and Bioavailability: The oral bioavailability of some dideoxynucleosides can be limited. For instance, ddI has shown low oral bioavailability in rats.[12]

-

Distribution: These compounds and their metabolites can be extensively distributed into various tissues.[12][15] However, penetration into specific compartments like the brain can be limited.[15]

-

Metabolism and Elimination: The metabolism of dideoxynucleosides can be complex. For example, 2',3'-dideoxyadenosine (ddA) is rapidly metabolized to ddI.[13] The primary route of elimination for ddI is renal clearance.[12]

Protocol: In Vitro DNA Polymerase Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of ddGTP on a specific DNA polymerase.

Materials:

-

Purified DNA polymerase of interest

-

Activated DNA template-primer (e.g., calf thymus DNA treated with DNase I)

-

Reaction buffer (containing Tris-HCl, MgCl₂, KCl, DTT)

-

dATP, dCTP, dTTP

-

[α-³²P]dGTP (or other labeled dNTP)

-

ddGTP stock solution

-

Stop solution (e.g., EDTA)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, dATP, dCTP, dTTP, and [α-³²P]dGTP.

-

Aliquot the reaction mixture into separate tubes.

-

Add varying concentrations of ddGTP to the experimental tubes. Add an equivalent volume of buffer to the control tube.

-

Pre-incubate the tubes at the optimal temperature for the DNA polymerase.

-

Initiate the reaction by adding the DNA polymerase to each tube.

-

Incubate the reactions for a specific time period (e.g., 30 minutes) at the optimal temperature.

-

Terminate the reactions by adding the stop solution.

-

Precipitate the newly synthesized DNA by adding cold TCA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with cold TCA and ethanol to remove unincorporated nucleotides.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each ddGTP concentration relative to the control.

Data Analysis: Plot the percentage of inhibition against the concentration of ddGTP to determine the IC₅₀ value (the concentration of inhibitor required to inhibit the enzyme activity by 50%).

Conclusion

This compound is a powerful tool in molecular biology and a precursor for antiviral drug development. Its mechanism of action, centered on the termination of DNA chain elongation, is elegantly simple yet profoundly impactful. A thorough understanding of its interaction with various DNA polymerases is crucial for its application in DNA sequencing and for the rational design of novel antiviral therapies with improved efficacy and reduced toxicity. The principles elucidated by the study of ddG and its analogs continue to drive innovation in genomics and infectious disease research.

References

-

Dideoxynucleotide - Wikipedia. (n.d.). Retrieved from [Link]

-

Ahluwalia, G., Cooney, D. A., Mitsuya, H., Fridland, A., Flora, K. P., Hao, Z., ... & Broder, S. (1987). Cellular pharmacology and anti-HIV activity of this compound. Biochemical Pharmacology, 36(21), 3797-3800. Retrieved from [Link]

-

Dideoxynucleotide chain termination oligonucleotides and their application. (2023). Metabion. Retrieved from [Link]

-

Zhou, L., et al. (2017). Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug. Molecules, 22(8), 1334. Retrieved from [Link]

-

Dideoxynucleotides – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Ray, G. F., Mason, W. D., & Badr, M. Z. (1990). Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat. Drug Metabolism and Disposition, 18(5), 654-658. Retrieved from [Link]

-

Hartman, N. R., Yarchoan, R., Pluda, J. M., Thomas, R. V., Marczyk, K. S., Broder, S., & Johns, D. G. (1990). Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection. Clinical Pharmacology & Therapeutics, 47(5), 647-654. Retrieved from [Link]

-

Mizusawa, S., Nishimura, S., & Seela, F. (1986). Improvement of the dideoxy chain termination method of DNA sequencing by use of deoxy-7-deazaguanosine triphosphate in place of dGTP. Nucleic Acids Research, 14(3), 1319-1324. Retrieved from [Link]

-

Gallo, J. M., et al. (1991). Tissue pharmacokinetics of 2',3'-dideoxyinosine in rats. Antimicrobial Agents and Chemotherapy, 35(6), 1247-1249. Retrieved from [Link]

-

Yoshida, S., et al. (1990). Differential utilization of this compound 5'-triphosphate as a substrate for various DNA polymerases. Chemical & Pharmaceutical Bulletin, 38(10), 2727-2729. Retrieved from [Link]

-

7.13F: DNA Sequencing Based on Sanger Dideoxynucleotides. (2024). Biology LibreTexts. Retrieved from [Link]

-

Genetic Engineering. (n.d.). Taylor & Francis. Retrieved from [Link]

-

Bankier, A. T., & Barrell, B. G. (1983). DNA sequence determination using dideoxy analogs. Techniques in the Life Sciences B5, 1-34. Retrieved from [Link]

-

Der-Minassian, V., et al. (2000). Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model. Antimicrobial Agents and Chemotherapy, 44(1), 157-164. Retrieved from [Link]

-

Dideoxy Sequencing Explained: Definition, Examples, Practice & Video Lessons. (n.d.). Pearson. Retrieved from [Link]

-

Qian, M. X., Finco, T. S., Swagler, A. R., & Gallo, J. M. (1991). Pharmacokinetics of 2',3'-dideoxyinosine in monkeys. Antimicrobial Agents and Chemotherapy, 35(6), 1247-1249. Retrieved from [Link]

-

Sanger sequencing. (2019, October 3). YouTube. Retrieved from [Link]

-

Kumar, P., et al. (2004). Synthesis and antiviral activity of novel fluorinated 2',3'-dideoxynucleosides. Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 7-29. Retrieved from [Link]

-

Sanger Sequencing: Principle, Steps, Applications, Diagram. (2024). Microbe Notes. Retrieved from [Link]

-

Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis. (n.d.). CD Genomics. Retrieved from [Link]

-

Qian, M. X., Finco, T. S., Swagler, A. R., & Gallo, J. M. (1991). Pharmacokinetics of 2',3'-dideoxyinosine in monkeys. Antimicrobial Agents and Chemotherapy, 35(6), 1247-1249. Retrieved from [Link]

-

Definition: Sanger Dideoxy Sequencing. (n.d.). THANC Guide. Retrieved from [Link]

-

Chidgeavadze, Z. G., et al. (1984). 2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research, 12(3), 1671-1686. Retrieved from [Link]

-

Atkinson, M. R., Deutscher, M. P., Kornberg, A., Russell, A. F., & Moffatt, J. G. (1969). Enzymatic synthesis of deoxyribonucleic acid. XXXIV. The enzymatic termination of polydeoxynucleotides by 2',3'-dideoxyadenosine triphosphate. Biochemistry, 8(12), 4897-4904. Retrieved from [Link]

-

Huber, A. D., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega, 6(22), 14263-14272. Retrieved from [Link]

-

How Dideoxycytidine Triphosphate and Dideoxy CMP Affect DNA Synthesis Rate in In Vitro Reactions. (n.d.). Course Hero. Retrieved from [Link]

-

Huber, A. D., et al. (2021). HIV Reverse Transcriptase Pre-Steady-State Kinetic Analysis of Chain Terminators and Translocation Inhibitors Reveals Interactions between Magnesium and Nucleotide 3′-OH. ACS Omega, 6(22), 14263-14272. Retrieved from [Link]

-

Masood, R., et al. (1990). 2'-fluoro-2',3'-dideoxyarabinosyladenine: a metabolically stable analogue of the antiretroviral agent 2',3'-dideoxyadenosine. Molecular Pharmacology, 37(4), 590-596. Retrieved from [Link]

-

Stuyver, L. J., et al. (2002). Antiviral Activities and Cellular Toxicities of Modified 2′,3′-Dideoxy-2′,3′-Didehydrocytidine Analogues. Antimicrobial Agents and Chemotherapy, 46(12), 3854-3860. Retrieved from [Link]

-

Kaushik, N., & Pandey, V. N. (1989). Dideoxy sequencing of RNA using reverse transcriptase. Methods in Enzymology, 180, 121-130. Retrieved from [Link]

-

Lan, X., et al. (2015). Simultaneous determination of 2',3'-dideoxyinosine and the active metabolite, 2',3'-dideoxyadenosine-5'-triphosphate in human peripheral-blood mononuclear cell by HPLC-MS/MS and the application to cell pharmacokinetics. Journal of Chromatography B, 1002, 337-342. Retrieved from [Link]

-

Zatorsky, V. L., et al. (2021). Natural pentafuranosylnucleos(t)ides and their analogs: structure, functions, synthesis, and perspective of medical application. Molecules, 26(11), 3169. Retrieved from [Link]

-

Al-Abd, A. M., et al. (2025). Clinical applications of oligonucleotides for cancer therapy. Molecular Therapy, S1525-0016(25)00109-X. Retrieved from [Link]

-

Roy, K., et al. (2024). Inosine-Induced Base Pairing Diversity during Reverse Transcription. ACS Chemical Biology, 19(2), 369-379. Retrieved from [Link]

Sources

- 1. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 2. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. bio.libretexts.org [bio.libretexts.org]

- 5. Dideoxy Sequencing: How Chain Termination Revolutionized DNA Analysis - CD Genomics [cd-genomics.com]

- 6. benchchem.com [benchchem.com]

- 7. Differential utilization of this compound 5'-triphosphate as a substrate for various DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of the Antiviral Effect of 2′,3′-Dideoxy-2′, 3′-Didehydro-β-l-5-Fluorocytidine in the Duck Hepatitis B Virus Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbenotes.com [microbenotes.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Cellular pharmacology and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of the anti-AIDS drug 2',3'-dideoxyinosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of 2',3'-dideoxyadenosine and 2',3'-dideoxyinosine in patients with severe human immunodeficiency virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and Anti-HCV Activity of a Novel 2′,3′-Dideoxy-2′-α-fluoro-2′-β-C-methyl Guanosine Phosphoramidate Prodrug - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tissue pharmacokinetics of 2',3'-dideoxyinosine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 2',3'-Dideoxyguanosine in Virology: A Mechanistic and Methodological Whitepaper

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of 2',3'-Dideoxyguanosine (ddG), a pioneering nucleoside reverse transcriptase inhibitor (NRTI). We will explore its fundamental mechanism of action as a viral DNA chain terminator, its historical significance in the development of antiretroviral therapy, the biochemical underpinnings of its efficacy and toxicity, and detailed protocols for its evaluation in a research setting. This document is intended for virologists, pharmacologists, and drug development scientists engaged in antiviral research.

Introduction: The Dawn of Chain Terminators

This compound (ddG) belongs to the dideoxynucleoside class of compounds that were foundational to the development of the first effective treatments for retroviral infections, most notably Human Immunodeficiency Virus (HIV).[1][2] These synthetic nucleoside analogs mimic their natural counterparts but are critically modified to act as potent inhibitors of viral replication.[3] ddG, like its contemporaries zidovudine (AZT) and didanosine (ddI), played a crucial role in transforming HIV from a universally fatal diagnosis into a manageable chronic condition, establishing the principle of reverse transcriptase inhibition as a viable therapeutic strategy.[4][5][6] This guide delves into the core science of ddG, from its molecular action to its practical application in the laboratory.

Core Mechanism of Action: Intracellular Activation and Chain Termination

The antiviral activity of ddG is not inherent to the molecule itself but requires intracellular metabolic activation. It functions as a prodrug that leverages the host cell's enzymatic machinery to be converted into its active, weaponized form. The process culminates in the premature termination of viral DNA synthesis.[7][8]

The Phosphorylation Cascade

-

Cellular Uptake: ddG enters the host lymphocyte.

-

Anabolic Conversion: Inside the cell, host enzymes initiate a phosphorylation cascade. This is a critical, rate-limiting step.[9] Studies have identified that deoxycytidine kinase and a cytosolic-5'-nucleotidase can initiate the phosphorylation of ddG.[10]

-

Formation of the Active Triphosphate: Through successive phosphorylations, ddG is converted to dideoxyguanosine monophosphate (ddGMP), then diphosphate (ddGDP), and finally the active moiety, this compound triphosphate (ddGTP).[10]

Competitive Inhibition and Obligate Chain Termination

Once formed, ddGTP competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the nascent viral DNA strand by the viral reverse transcriptase (RT) enzyme.[7] The key to its function lies in its structure: ddG lacks a hydroxyl group at the 3' position of its ribose sugar ring.[11][12]

When the viral RT incorporates ddGTP into the growing DNA chain, the absence of the 3'-hydroxyl group makes the formation of the next 5'-3' phosphodiester bond impossible.[11][12] This event irrevocably halts the DNA elongation process, an action known as obligate chain termination.[13][14] The resulting truncated, non-functional proviral DNA prevents the completion of the viral replication cycle.

Caption: Mechanism of this compound (ddG) antiviral activity.

Virological Spectrum and Historical Perspective

ddG and its fellow dideoxynucleosides were evaluated against a range of viruses, but their most significant impact was against retroviruses and hepadnaviruses, which both rely on reverse transcription for replication.

-

Human Immunodeficiency Virus (HIV): ddG demonstrated potent anti-HIV activity with an effective dose (ED50) in the range of 0.1-1.0 µM in cell culture.[15] However, its potency against HIV-2 was found to be lower than against HIV-1, suggesting differences in the substrate specificity of the respective reverse transcriptase enzymes.[16]

-

Hepatitis B Virus (HBV): ddG was identified as a particularly potent inhibitor of HBV replication in vitro.[17] Studies showed it could reduce the production of episomal HBV DNA by up to 95% in cell culture models, suppressing reverse transcription in the HBV life cycle.[17]

Comparative Profile of Early Nucleoside Analogs

The pioneering NRTIs shared a common mechanism but differed in their potency, activation pathways, and toxicity profiles. This variability was a critical driver for the development of combination antiretroviral therapy (cART).

| Compound | Primary Viral Target | Relative Potency (HIV-1) | Key Clinical Limitation / Toxicity |

| Zidovudine (AZT) | HIV-1, HIV-2 | Moderate | Bone marrow suppression (anemia, neutropenia) |

| Didanosine (ddI) | HIV-1, HIV-2 | Moderate-High | Pancreatitis, peripheral neuropathy[18] |

| Zalcitabine (ddC) | HIV-1, HIV-2 | High | Peripheral neuropathy, oral ulcers[18] |

| Stavudine (d4T) | HIV-1, HIV-2 | High | Peripheral neuropathy, lipoatrophy[2][18] |

| Dideoxyguanosine (ddG) | HIV-1, HBV | High | Not clinically developed due to early toxicity signals |

The Double-Edged Sword: Selectivity and Toxicity

The therapeutic utility of any antiviral nucleoside analog hinges on its selective toxicity: it must preferentially inhibit the viral polymerase over host cell DNA polymerases.

-

Basis of Selectivity: The higher affinity of ddGTP for viral reverse transcriptase compared to human DNA polymerases α and β provides its therapeutic window. Viral RT is more "promiscuous" and more likely to incorporate the incorrect analog.

-

Mechanism of Toxicity: The primary cause of toxicity for the dideoxynucleoside class is the off-target inhibition of human mitochondrial DNA polymerase gamma (Pol γ).[18] This enzyme is crucial for replicating mitochondrial DNA (mtDNA). Inhibition of Pol γ leads to mtDNA depletion, impaired oxidative phosphorylation, and subsequent cellular dysfunction, which manifests clinically as peripheral neuropathy, pancreatitis, and myopathy.[18][19] The selective toxicity for T-leukemic cells observed with related deoxyguanosine analogs is linked to high levels of deoxyribonucleoside phosphorylating activity in these cells, leading to a rapid accumulation of the toxic triphosphate form.[20][21]

Laboratory Evaluation: Essential Protocols

Evaluating the antiviral potential of compounds like ddG requires a multi-step approach, beginning with cell-free enzymatic assays and progressing to cell-based models to assess efficacy and cytotoxicity simultaneously.

Protocol: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)

This protocol is based on a non-radioactive ELISA method to quantify the inhibitory effect of a compound directly on the RT enzyme.[22][23]

Principle: A poly(A) RNA template hybridized to a biotinylated oligo(dT) primer is immobilized on a streptavidin-coated microplate. The RT enzyme polymerizes a new DNA strand using supplied dNTPs, which include digoxigenin-labeled dUTP (DIG-dUTP). The amount of incorporated DIG-dUTP is quantified using an anti-DIG antibody conjugated to peroxidase (POD), which catalyzes a colorimetric reaction.

Materials:

-

Streptavidin-coated 96-well plates

-

Recombinant HIV-1 Reverse Transcriptase

-

ddG (or test compound) and a known inhibitor (e.g., Nevirapine)

-

Reaction Buffer (Tris-HCl, KCl, MgCl₂, DTT)

-

Template/Primer: Biotin-oligo(dT) hybridized with poly(A)

-

dNTP mix (dATP, dCTP, dGTP, dTTP) with DIG-dUTP

-

Anti-DIG-POD antibody conjugate

-

Peroxidase substrate (e.g., ABTS or TMB)

-

Stop Solution (e.g., 1M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of ddG in the appropriate solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not exceed 1%. Prepare dilutions for the positive control inhibitor and a solvent-only control.

-

Plate Preparation: Add 20 µL of the serially diluted ddG, control inhibitor, or solvent control to the appropriate wells of the streptavidin-coated plate.[24]

-

Reaction Mix Preparation: Prepare a master mix containing the reaction buffer, the biotin-poly(A)/oligo(dT) template/primer, and the dNTP/DIG-dUTP mix.

-

Reaction Initiation: Add 20 µL of the reaction mix to each well. Initiate the enzymatic reaction by adding 20 µL of diluted recombinant HIV-1 RT to all wells except the "no enzyme" blank controls.[24]

-

Incubation: Seal the plate and incubate at 37°C for 1-2 hours.

-

Washing: Discard the reaction mixture and wash the wells 3-5 times with Wash Buffer to remove unincorporated nucleotides.[22]

-

Detection: Add 100 µL of diluted Anti-DIG-POD conjugate to each well. Incubate at 37°C for 1 hour.[24]

-

Final Wash: Repeat the wash step (step 6) to remove unbound antibody conjugate.

-

Substrate Reaction: Add 100 µL of peroxidase substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

-

Stopping and Reading: Add 50 µL of Stop Solution to each well. Read the absorbance at the appropriate wavelength (e.g., 405 nm or 450 nm) using a microplate reader.[24]

-

Data Analysis: Subtract the average absorbance of the "no enzyme" blank from all other readings. Calculate the percent inhibition for each ddG concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the log of the ddG concentration and use non-linear regression to determine the 50% inhibitory concentration (IC₅₀).[22]

Protocol: Cell-Based Antiviral Efficacy and Cytotoxicity Assay

This workflow determines a compound's 50% effective concentration (EC₅₀) against viral replication and its 50% cytotoxic concentration (CC₅₀) in the host cells. The ratio of these values (CC₅₀/EC₅₀) yields the Selectivity Index (SI), a critical measure of a drug's therapeutic potential.[25]

Caption: Workflow for determining antiviral efficacy (EC₅₀) and cytotoxicity (CC₅₀).

Conclusion and Future Perspectives

This compound is a textbook example of a first-generation antiviral agent. Its clear, potent mechanism of action validated reverse transcriptase as a druggable target and paved the way for modern antiretroviral therapy. However, its development was hampered by the toxicity that plagued many early dideoxynucleosides. The lessons learned from the biochemistry of ddG—specifically the critical role of intracellular phosphorylation and the dire consequences of off-target mitochondrial polymerase inhibition—have been invaluable. They directly informed the design of subsequent generations of NRTIs and nucleotide reverse transcriptase inhibitors (NtRTIs) with improved safety profiles, higher barriers to resistance, and more efficient metabolic activation, which remain the backbone of HIV treatment regimens today.

References

- Benchchem. (n.d.). Application Notes and Protocols for Anti-HIV-1 Reverse Transcriptase Inhibition Assay of Kadsuralignan A. Benchchem.

- Benchchem. (n.d.). Application Notes and Protocols: HIV-1 Reverse Transcriptase Inhibition Assay for Luzopeptin A. Benchchem.

- Semantic Scholar. (2008). Possible New Reaction Mechanisms of Dideoxynucleosides as Anti-Aids Drugs.

- National Institutes of Health. (n.d.). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses.

- American Society for Microbiology Journals. (n.d.). Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus.

- PubMed. (1991). In vitro inhibition of hepatitis B virus replication by this compound, 2',3'-dideoxyinosine, and 3'-azido-2',3'-dideoxythymidine in 2.2.15 (PR) cells. J Infect Dis.

- National Institutes of Health. (2020). Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics.

- PubMed. (1992). DNA chain termination activity and inhibition of human immunodeficiency virus reverse transcriptase by carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine triphosphate.

- Bio-Synthesis Inc. (2023). Dideoxynucleotide chain termination oligonucleotides and their application.

- PubMed. (1991). New developments in dideoxynucleoside antiretroviral therapy for HIV infection. AIDS Clin Rev.

- ResearchGate. (n.d.). Addressing the selectivity and toxicity of antiviral nucleosides.

- PubMed. (1990). Cellular pharmacology and anti-HIV activity of this compound. AIDS Res Hum Retroviruses.

- National Institutes of Health. (n.d.). Impact of long-term treatment with neurotoxic dideoxynucleoside antiretrovirals: implications for clinical care in resource-limited settings.

- PubMed. (n.d.). Metabolic pathways for the activation of the antiviral agent this compound in human lymphoid cells.

- PubMed Central. (n.d.). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold.

- National Institutes of Health. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.

- PubMed. (n.d.). Development and Evaluation of a Simple and Effective RT-qPCR Inhibitory Assay for Detection of the Efficacy of Compounds Towards HIV Reverse Transcriptase.

- American Society for Microbiology Journals. (n.d.). Dideoxynucleosides are less inhibitory in vitro against human immunodeficiency virus type 2 (HIV-2) than against HIV-1.

- Wikipedia. (n.d.). Dideoxynucleotide.

- PubMed. (n.d.). Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides.

- PubMed. (n.d.). Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells.

- ProFoldin. (n.d.). ProFoldin HIV Reverse Transcriptase Assay Kit.

- National Institutes of Health. (n.d.). THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE.

- ResearchGate. (1984). 2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates are the terminators of DNA synthesis catalyzed by DNA polymerases. Nucleic Acids Research.

- Sigma-Aldrich. (n.d.). Reverse Transcriptase Assay, colorimetric.

- PubMed Central. (2021). A review: Mechanism of action of antiviral drugs.

- National Institutes of Health. (n.d.). Biochemical basis for the enhanced toxicity of deoxyribonucleosides toward malignant human T cell lines.

- PubMed. (n.d.). Structural basis for selectivity and toxicity of ribosomal antibiotics.

- PubMed. (2005). Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides Nucleotides Nucleic Acids.

- Center for Cancer Research. (n.d.). The First AIDS Drugs.

- Journal of Medicinal Chemistry. (2009). Twenty-Six Years of Anti-HIV Drug Discovery: Where Do We Stand and Where Do We Go?.

- Addimmune. (2023). The History of HIV Treatment Development [Timeline].

- Semantic Scholar. (2022). Synthesis of Oligonucleotides Containing the N6 -(2-Deoxy-α,β-d-erythropentofuranosyl)-2,6-diamino-4-hydroxy-5-formamidopyrimidine (Fapy⋅dG) Oxidative Damage Product Derived from 2'-Deoxyguanosine. Biochemistry.

Sources

- 1. New developments in dideoxynucleoside antiretroviral therapy for HIV infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The First AIDS Drugs | Center for Cancer Research [ccr.cancer.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. addimmune.com [addimmune.com]

- 7. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic pathways for the activation of the antiviral agent this compound in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dideoxynucleotide chain termination oligonucleotides and their application [biosyn.com]

- 12. Dideoxynucleotide - Wikipedia [en.wikipedia.org]

- 13. DNA chain termination activity and inhibition of human immunodeficiency virus reverse transcriptase by carbocyclic 2',3'-didehydro-2',3'-dideoxyguanosine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cellular pharmacology and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. In vitro inhibition of hepatitis B virus replication by this compound, 2',3'-dideoxyinosine, and 3'-azido-2',3'-dideoxythymidine in 2.2.15 (PR) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Impact of long-term treatment with neurotoxic dideoxynucleoside antiretrovirals: implications for clinical care in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Selective toxicity of deoxyguanosine and arabinosyl guanine for T-leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Biochemical basis for the enhanced toxicity of deoxyribonucleosides toward malignant human T cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. benchchem.com [benchchem.com]

- 25. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]

The Unveiling of a Chain Terminator: An In-depth Technical Guide to the Discovery and History of 2',3'-Dideoxyguanosine

Abstract

This technical guide provides a comprehensive exploration of the discovery and history of 2',3'-dideoxyguanosine (ddG), a pivotal molecule in the early fight against the human immunodeficiency virus (HIV). We delve into the scientific context that spurred its development, the key researchers who championed its synthesis and evaluation, and its fundamental mechanism of action as a reverse transcriptase inhibitor. This guide offers researchers, scientists, and drug development professionals a detailed perspective on the journey of ddG, from a laboratory curiosity to a significant tool in antiviral research and DNA sequencing. We will examine its synthesis, biological evaluation, the challenges that shaped its clinical trajectory, and its enduring legacy in the field of medicinal chemistry and molecular biology.

The Dawn of a New Antiviral Strategy: The Dideoxynucleoside Concept

The emergence of the acquired immunodeficiency syndrome (AIDS) in the early 1980s presented an unprecedented challenge to the scientific and medical communities. The identification of HIV as the causative retrovirus spurred an urgent search for effective therapeutic agents. A key vulnerability of retroviruses is their reliance on a unique enzyme, reverse transcriptase, to convert their RNA genome into DNA, a crucial step for integration into the host cell's genome. This enzyme, absent in human cells, became a prime target for antiviral drug development.

The conceptual breakthrough came with the idea of "chain termination."[1] Normal DNA synthesis involves the formation of a phosphodiester bond between the 5'-phosphate of an incoming deoxynucleotide triphosphate (dNTP) and the 3'-hydroxyl group of the growing DNA chain. Scientists hypothesized that a nucleoside analog lacking this 3'-hydroxyl group, a 2',3'-dideoxynucleoside, could be incorporated into the viral DNA chain by reverse transcriptase. Once incorporated, the absence of the 3'-hydroxyl would prevent the addition of the next nucleotide, thereby terminating the elongation of the viral DNA and halting viral replication.[1]

The Pioneers of Dideoxynucleosides: The National Cancer Institute and the Quest for Anti-HIV Agents

At the forefront of this research were scientists at the National Cancer Institute (NCI), a part of the National Institutes of Health (NIH). Dr. Samuel Broder and Dr. Hiroaki Mitsuya led a team that systematically screened existing and newly synthesized compounds for their ability to inhibit HIV replication in vitro.[2][3] Their work was instrumental in identifying the potential of dideoxynucleosides as a class of anti-HIV drugs.

While 3'-azido-2',3'-dideoxythymidine (AZT), the first approved anti-HIV drug, emerged from this intensive screening effort, the team also investigated other dideoxynucleoside analogs, including this compound (ddG). The foundational work on the synthesis of dideoxynucleosides had been laid years earlier, but their potent antiviral activity against HIV was a landmark discovery of the mid-1980s.

Synthesis of this compound: A Chemical Journey

The synthesis of this compound presented unique challenges due to the need for selective deoxygenation at the 2' and 3' positions of the ribose sugar while preserving the integrity of the guanine base. Several synthetic routes have been developed over the years, often starting from the more readily available guanosine. A common strategy involves the formation of a 2',3'-unsaturated intermediate followed by reduction.

Experimental Protocol: A Representative Synthesis of this compound from Guanosine

This protocol outlines a multi-step synthesis adapted from established methodologies.[4][5][6][7]

Step 1: Protection of Functional Groups

-

5'-Hydroxyl Protection: To a stirred suspension of guanosine in anhydrous pyridine, add 4,4'-dimethoxytrityl chloride (DMT-Cl). The reaction is stirred at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the starting material. The DMT group protects the primary 5'-hydroxyl from participating in subsequent reactions.

-

Acetylation of 2' and 3'-Hydroxyls: Acetic anhydride is added to the reaction mixture to acetylate the 2' and 3'-hydroxyl groups of the ribose sugar. This protection is crucial for the subsequent deoxygenation step.

Step 2: Deprotection of the 5'-Hydroxyl Group

-

The DMT group is selectively removed by treatment with a mild acid, such as 80% aqueous acetic acid, to yield 2',3'-di-O-acetylguanosine.

Step 3: Formation of the 2',3'-Unsaturated Intermediate (Glycal Formation)

-

The 2',3'-di-O-acetylguanosine is treated with a thiocarbonylating agent, such as 1,1'-thiocarbonyldiimidazole, to form a cyclic thiocarbonate.

-

Radical-induced elimination of the thiocarbonate using a tin-free radical initiator system (e.g., tributyltin hydride and AIBN) generates the 2',3'-dideoxy-2',3'-didehydroguanosine (d4G) intermediate.

Step 4: Reduction of the Double Bond

-

The double bond in the glycal intermediate is reduced to a single bond. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., 10% Pd/C) under a hydrogen atmosphere.

Step 5: Deprotection of the Acetyl Groups

-

The acetyl protecting groups are removed by treatment with a base, such as sodium methoxide in methanol, to yield the final product, this compound.

Step 6: Purification

-

The final product is purified by column chromatography on silica gel to obtain pure this compound.

Caption: A simplified workflow for the synthesis of this compound from guanosine.

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The antiviral activity of this compound is a direct consequence of its ability to act as a chain terminator of viral DNA synthesis catalyzed by reverse transcriptase.

Intracellular Activation and Inhibition

-

Cellular Uptake and Phosphorylation: ddG, being a nucleoside analog, is taken up by host cells. Inside the cell, it is sequentially phosphorylated by cellular kinases to its active triphosphate form, this compound triphosphate (ddGTP).

-

Competition with the Natural Substrate: ddGTP then competes with the natural substrate, deoxyguanosine triphosphate (dGTP), for binding to the active site of HIV reverse transcriptase.

-

Incorporation and Chain Termination: Due to its structural similarity to dGTP, ddGTP is incorporated by the reverse transcriptase into the growing viral DNA chain. However, the absence of a 3'-hydroxyl group on the sugar moiety of the incorporated ddG monophosphate makes it impossible for the enzyme to form a phosphodiester bond with the next incoming dNTP. This results in the immediate termination of DNA chain elongation.

Caption: The intracellular activation of ddG and its mechanism of action as a chain terminator.

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of ddGTP against HIV-1 reverse transcriptase in vitro.[8][9][10][11]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) template-primer

-

Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP)

-

This compound triphosphate (ddGTP)

-

Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT)

-

Radiolabeled dTTP (e.g., [³H]-dTTP) or a non-radioactive detection system (e.g., ELISA-based)

-

Trichloroacetic acid (TCA) for precipitation (for radioactive assay)

-

Glass fiber filters

-

Scintillation fluid and counter (for radioactive assay) or microplate reader (for non-radioactive assay)

Procedure:

-

Reaction Setup: Prepare reaction mixtures in microcentrifuge tubes or a 96-well plate. Each reaction should contain the reaction buffer, poly(rA)-oligo(dT) template-primer, a fixed concentration of dATP, dCTP, and dGTP, and the labeled dTTP.

-

Inhibitor Addition: Add varying concentrations of ddGTP to the experimental tubes. Include a positive control (a known RT inhibitor like AZT-TP) and a negative control (no inhibitor).

-

Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT to each tube.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 60 minutes).

-

Reaction Termination and Detection (Radioactive Method):

-

Stop the reaction by adding cold 10% TCA.

-

Collect the precipitated DNA on glass fiber filters by vacuum filtration.

-

Wash the filters with 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated [³H]-dTTP is inversely proportional to the inhibitory activity of ddGTP.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of ddGTP compared to the no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the RT activity by 50%.

Biological Activity and Early Clinical Evaluation

In vitro studies demonstrated that this compound possessed potent anti-HIV activity.[12] Research showed that ddG could effectively inhibit HIV replication in various cell lines at concentrations that were not overtly cytotoxic.

Quantitative Data on Antiviral Activity and Cytotoxicity

The efficacy and safety of an antiviral compound are often expressed by its 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| This compound (ddG) | HIV-1 | H9, MT-2 | 0.1 - 1.0 | >100 | >100 - >1000 | [12] |

| 3'-Azido-2',3'-dideoxythymidine (AZT) | HIV-1 | Various | 0.003 - 0.05 | >100 | >2000 - >33000 | [13] |

| 2',3'-Dideoxyinosine (ddI) | HIV-1 | Various | 2.5 - 10 | >1000 | >100 - >400 | [14][15] |

| 2',3'-Dideoxycytidine (ddC) | HIV-1 | Various | 0.1 - 0.5 | 10 - 50 | 20 - 500 | [16][17] |

Note: EC50 and CC50 values can vary depending on the specific cell line, viral strain, and assay conditions used.

Kinetic Parameters of ddGTP Inhibition

Kinetic studies have been performed to quantify the interaction of ddGTP with HIV-1 reverse transcriptase. The inhibition constant (Ki) represents the affinity of the inhibitor for the enzyme, while the Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum.

| Parameter | Value | Enzyme | Conditions | Reference |

| Ki for ddGTP | ~0.05 µM | HIV-1 RT | Competitive with dGTP | [18][19] |

| Km for dGTP | ~1-5 µM | HIV-1 RT | [11][18][19] |

These data indicate that ddGTP is a potent competitive inhibitor of HIV-1 reverse transcriptase, with a higher affinity for the enzyme than the natural substrate dGTP.

Challenges and the Shifting Landscape of Antiviral Therapy

Despite its promising in vitro activity, this compound did not progress to widespread clinical use as a standalone anti-HIV therapy. Several factors contributed to this:

-

Toxicity Profile: Like other dideoxynucleosides, ddG exhibited dose-limiting toxicities. A significant concern was its potential for mitochondrial toxicity, a side effect common to this class of drugs that can lead to peripheral neuropathy, pancreatitis, and lactic acidosis.[14][15]

-

Pharmacokinetic Properties: The in vivo metabolism and bioavailability of ddG presented challenges for maintaining therapeutic drug concentrations.

-

Emergence of Other Dideoxynucleosides: Other dideoxynucleoside analogs, such as AZT, ddI (didanosine), and ddC (zalcitabine), were concurrently being developed and showed more favorable clinical profiles in early trials.[16][17][20][21][22] These agents ultimately became the first generation of nucleoside reverse transcriptase inhibitors (NRTIs) used in the treatment of AIDS.

-

Strategic and Commercial Decisions: The pharmaceutical industry's focus shifted towards the most promising candidates, and for various strategic and commercial reasons, the clinical development of ddG was not pursued as vigorously as other analogs.[2][3][23]

Enduring Legacy: A Tool for Discovery

While this compound did not become a frontline anti-HIV drug, its discovery and study were of immense importance.

-

Proof of Concept: The success of ddG and other dideoxynucleosides in inhibiting HIV replication in vitro provided a crucial proof of concept for the chain termination strategy, which remains a cornerstone of antiretroviral therapy.

-

Foundation for Further Drug Development: The knowledge gained from the synthesis and evaluation of ddG and its analogs informed the development of subsequent generations of NRTIs with improved efficacy and safety profiles.

-

A Key Reagent in DNA Sequencing: Perhaps the most enduring legacy of dideoxynucleosides, including ddGTP, is their indispensable role in the Sanger method of DNA sequencing. Developed by Frederick Sanger, this method utilizes dideoxynucleoside triphosphates to terminate DNA synthesis at specific bases, allowing for the determination of the DNA sequence. This technology revolutionized molecular biology and genomics.

Conclusion

The story of this compound is a testament to the rapid and intensive scientific response to the AIDS crisis. While its path to the clinic was ultimately superseded by other members of its class, the discovery and investigation of ddG were critical steps in the development of effective antiretroviral therapies. Its journey from a theoretical concept to a potent in vitro inhibitor and a vital tool in genomics underscores the interconnectedness of basic and applied research. The legacy of this compound continues to resonate in the ongoing fight against viral diseases and in the fundamental exploration of the building blocks of life.

References

-

Cooley, T. P., Kunches, L. M., Saunders, C. A., Ritter, J. K., Perkins, C. J., McLaren, C., ... & Liebman, H. A. (1990). Once-daily administration of 2',3'-dideoxyinosine (ddI) in patients with the acquired immunodeficiency syndrome or AIDS-related complex. Results of a phase I trial. The New England journal of medicine, 322(19), 1340-1345. [Link]

-

Abrams, D. I., Goldman, A. I., Launer, C., Korvick, J. A., Neaton, J. D., Crane, L. R., ... & Sampson, J. H. (1994). A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The New England journal of medicine, 330(10), 657-662. [Link]

-

HIV-TRePS. (2000). Zidovudine, didanosine, and zalcitabine in the treatment of HIV infection: meta-analyses of the randomised evidence. The Lancet, 355(9217), 1773-1780. [Link]

-

Yarchoan, R., Pluda, J. M., Thomas, R. V., Mitsuya, H., Brouwers, P., Wyvill, K. M., ... & Broder, S. (1990). The National Cancer Institute phase I study of 2',3'-dideoxyinosine administration in adults with AIDS or AIDS-related complex: analysis of activity and toxicity profiles. Reviews of infectious diseases, 12(Supplement_5), S522-S533. [Link]

-

CTSU. (2000). Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. Cochrane Database of Systematic Reviews, (2). [Link]

-

Kim, S. H., Lee, S. J., Sun, W. S., Oh, S. W., & Kim, J. H. (1999). Synthesis of 2',3'-dideoxyisoguanosine from guanosine. Archives of pharmacal research, 22(6), 619-623. [Link]

- Mitsuya, H., & Broder, S. (1987). Strategies for antiviral therapy in AIDS.

-

Ahluwalia, G., Cooney, D. A., Mitsuya, H., Fridland, A., Flora, K. P., Hao, Z., ... & Broder, S. (1987). Cellular pharmacology and anti-HIV activity of this compound. Biochemical pharmacology, 36(21), 3797-3800. [Link]

-

R Project. (n.d.). Didanosine versus Zalcitabine in HIV Patients. [Link]

-

Delta Coordinating Committee. (1996). Delta: a randomised double-blind controlled trial comparing combinations of zidovudine plus didanosine or zalcitabine with zidovudine alone in HIV-infected individuals. The Lancet, 348(9023), 283-291. [Link]

-

Martín-Nieves, V., Sanghvi, Y. S., Fernández, S., & Ferrero, M. (2022). Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives. Molecules, 27(13), 3993. [Link]

-

Zaitseva, G. V., Kochetkova, S. V., Krayevsky, A. A., & Beabealashvili, R. S. (1989). [Synthesis of 2',3',-dideoxy-3'-fluoradenosine and -guanosine, their 5'-triphosphates and a study of 2',3'-dideoxy-3'-fluoronucleoside-5'-triphosphates as substrates for DNA-polymerases]. Bioorganicheskaia khimiia, 15(6), 781-795. [Link]

-

Baba, M., Pauwels, R., Herdewijn, P., De Clercq, E., Desmyter, J., & Vandeputte, M. (1987). Selective inhibition of human immunodeficiency virus (HIV) by 3'-azido-2',3'-dideoxyguanosine in vitro. Biochemical and biophysical research communications, 145(3), 1080-1086. [Link]

-

Torii, T., Onishi, T., Tanji, S., & Izawa, K. (2005). Synthesis study of 3'-alpha-fluoro-2',3'-dideoxyguanosine. Nucleosides, nucleotides & nucleic acids, 24(5-7), 1051-1054. [Link]

-

Harris, D., & Kaushik, N. (2018). Mechanistic Interplay between HIV-1 Reverse Transcriptase Enzyme Kinetics and Host SAMHD1 Protein: Viral Myeloid-Cell Tropism and Genomic Mutagenesis. Viruses, 10(11), 609. [Link]

-

Distefano, M. D., & Dervan, P. B. (1993). Synthesis of guanosine and deoxyguanosine phosphoramidites with cross-linkable thioalkyl tethers for direct incorporation into RNA and DNA. Journal of the American Chemical Society, 115(24), 11030-11037. [Link]

-

Sim, I. S., & Lee, S. H. (1989). 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells. Blood, 74(5), 1684-1690. [Link]

-

Kim, B., & Nolan, J. P. (2016). Pre-steady state kinetic analysis of HIV-1 reverse transcriptase for non-canonical ribonucleoside triphosphate incorporation and DNA synthesis from ribonucleoside-containing DNA template. The Journal of biological chemistry, 291(31), 16035-16047. [Link]

-

Torii, T., Izawa, K., Cho, D. H., & Jang, D. O. (2007). Synthesis of 2',3'-dideoxyinosine via radical deoxygenation. Nucleosides, nucleotides & nucleic acids, 26(8-9), 985-988. [Link]

-

ProFoldin. (n.d.). HIV Reverse Transcriptase Assay Kit. [Link]

-

Folks, T. M., Hart, C. E., & Clouse, K. A. (1989). Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro. Journal of immunological methods, 125(1-2), 131-139. [Link]

-

ResearchGate. (2025). 2',3'-Dideoxyadenosine is selectively toxic for TdT-positive cells. [Link]

-

Liu, D., Zhao, Y., & Zhang, Y. (2021). General characteristics and reasons for the discontinuation of drug clinical trials in mainland China. Trials, 22(1), 1-9. [Link]

-

Diamond, T. L., & Bambara, R. A. (2013). HIV-1 reverse transcriptase based assay to determine cellular dNTP concentrations. Methods in molecular biology (Clifton, N.J.), 1030, 159-170. [Link]

-

Demotes-Mainard, F., & Pirmeth, A. (2000). Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility. BMJ (Clinical research ed.), 321(7267), 1015-1016. [Link]

-

Kim, B., & Mansky, L. M. (2011). Mechanistic and kinetic differences between reverse transcriptases of Vpx coding and non-coding lentiviruses. The Journal of biological chemistry, 286(47), 40648-40659. [Link]

-

Creative Diagnostics. (n.d.). CC50/IC50 Assay for Antiviral Research. [Link]

-

Zhang, H. (2024). HIV-1 reverse transcriptase as a target in the development of specific enzyme inhibitors. [Link]

-

Nuvation Bio. (2022, August 1). Nuvation Bio Announces Discontinuation of NUV-422 Clinical Development Program. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. General characteristics and reasons for the discontinuation of drug clinical trials in mainland China - PMC [pmc.ncbi.nlm.nih.gov]

- 3. investors.nuvationbio.com [investors.nuvationbio.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 2',3'-dideoxyisoguanosine from guanosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sustainable Protocol for the Synthesis of 2′,3′-Dideoxynucleoside and 2′,3′-Didehydro-2′,3′-dideoxynucleoside Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Guanosine and Deoxyguanosine Phosphoramidites with Cross-linkable Thioalkyl Tethers for Direct Incorporation into RNA and DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. xpressbio.com [xpressbio.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. HIV-1 Reverse Transcriptase based assay to determine cellular dNTP concentrations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cellular pharmacology and anti-HIV activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-term toxicity/activity profile of 2',3'-dideoxyinosine in AIDS or AIDS-related complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The National Cancer Institute phase I study of 2',3'-dideoxyinosine administration in adults with AIDS or AIDS-related complex: analysis of activity and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A comparative trial of didanosine or zalcitabine after treatment with zidovudine in patients with human immunodeficiency virus infection. The Terry Beirn Community Programs for Clinical Research on AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Zidovudine, didanosine, and zalcitabine in the treatment of HIV infection: meta-analyses of the randomised evidence - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Mechanistic and Kinetic Differences between Reverse Transcriptases of Vpx Coding and Non-coding Lentiviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Zidovudine (AZT) versus AZT plus didanosine (ddI) versus AZT plus zalcitabine (ddC) in HIV infected adults. — Clinical Trial Service Unit & Epidemiological Studies Unit (CTSU) [ctsu.ox.ac.uk]

- 21. R: Didanosine versus Zalcitabine in HIV Patients [search.r-project.org]

- 22. Delta: a randomised double-blind controlled trial comparing combinations of zidovudine plus didanosine or zalcitabine with zidovudine alone in HIV-infected individuals. Delta Coordinating Committee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of 2',3'-Dideoxyguanosine

This guide provides a comprehensive technical overview of the cellular pharmacology of 2',3'-Dideoxyguanosine (ddG), a key nucleoside reverse transcriptase inhibitor. Tailored for researchers, scientists, and drug development professionals, this document delves into the critical aspects of ddG's journey into the cell and its subsequent metabolic activation and catabolism. The narrative synthesizes mechanistic details with field-proven experimental insights to offer a robust understanding of this important antiviral agent.

Introduction: The Significance of this compound

This compound (ddG) belongs to the class of dideoxynucleosides (ddNs), which are potent inhibitors of viral replication, most notably against human immunodeficiency virus (HIV) and hepatitis B virus. The therapeutic efficacy of ddNs hinges on their ability to be anabolized within host cells to their 5'-triphosphate form. This active metabolite, this compound 5'-triphosphate (ddGTP), acts as a fraudulent substrate for viral reverse transcriptases. Its incorporation into the nascent viral DNA chain leads to premature termination of DNA synthesis due to the absence of the 3'-hydroxyl group, which is essential for the formation of the next phosphodiester bond.

Understanding the intricate processes of cellular uptake and metabolic conversion of ddG is paramount for optimizing its therapeutic index, overcoming drug resistance, and designing novel antiviral strategies. This guide will meticulously dissect these pathways, providing both the theoretical framework and practical methodologies for their investigation.

Cellular Uptake: A Transporter-Mediated Entry

Unlike many other dideoxynucleosides that can passively diffuse across the cell membrane, the entry of ddG into mammalian cells is a more specific, carrier-mediated process.

The Role of Nucleobase Transporters

Experimental evidence has demonstrated that ddG utilizes a nucleobase transporter for its entry into human erythrocytes and T-lymphoblastoid CCRF-CEM cells.[1] This is a crucial distinction, as the expression levels and substrate specificity of these transporters can dictate the tissue-specific distribution and intracellular concentration of the drug.

The uptake of ddG is characterized by the following:

-

Saturability : The transport process follows Michaelis-Menten kinetics, with a reported K_m of approximately 380 µM in human erythrocytes.[1]

-

Inhibition Profile : The influx of ddG is competitively inhibited by purine nucleobases such as adenine and hypoxanthine.[1] Notably, it is not affected by classical nucleoside transport inhibitors like nitrobenzylthioinosine or dipyridamole, which distinguishes its uptake mechanism from that of many natural nucleosides.[1]

This transporter-mediated uptake has significant implications for drug-drug interactions and cellular targeting. For instance, high extracellular concentrations of natural purines could potentially reduce the uptake and efficacy of ddG.

Figure 1: Cellular uptake of this compound via a nucleobase transporter.

Intracellular Metabolism: A Tale of Two Pathways

Once inside the cell, ddG is subjected to two competing metabolic pathways: anabolic phosphorylation to its active form, and catabolic degradation. The balance between these two pathways is a critical determinant of the drug's antiviral activity and potential toxicity.

Anabolic Pathway: The Phosphorylation Cascade

For ddG to exert its antiviral effect, it must be sequentially phosphorylated to its monophosphate (ddGMP), diphosphate (ddGDP), and finally, triphosphate (ddGTP) forms. This process is catalyzed by a series of host cell kinases.

-

Monophosphorylation (Rate-Limiting Step) : The initial phosphorylation of ddG to ddGMP is the first and often rate-limiting step in its activation. This reaction is catalyzed by deoxyguanosine kinase (dGK) , an enzyme primarily located in the mitochondria.[2][3][4] The efficiency of this initial step can vary significantly between different cell types, depending on the expression and activity of dGK.[5] Studies on T and B lymphoblasts have shown that dGK activity is markedly higher in T-cells, which may contribute to cell-type-specific differences in ddG efficacy.[5]

-

Diphosphorylation : The conversion of ddGMP to ddGDP is generally catalyzed by guanylate kinase (GMPS) .

-

Triphosphorylation : The final step, the phosphorylation of ddGDP to the active ddGTP, is carried out by nucleoside diphosphate kinases (NDPKs) . In some cellular contexts, this final step can also be rate-limiting.[5]

The overall efficiency of this cascade can be low, and in some cell lines, the formation of ddGTP is not readily detectable even at antiviral concentrations of ddG.[6] This highlights the importance of sensitive analytical methods for accurately quantifying these intracellular metabolites.

Figure 3: Experimental workflow for the analysis of ddG metabolites by HPLC.

Conclusion

The cellular uptake and metabolism of this compound are complex, multi-step processes that are fundamental to its therapeutic action. Its entry into cells via a specific nucleobase transporter and the subsequent, often inefficient, phosphorylation cascade represent key determinants of its pharmacological profile. Furthermore, the competing catabolic pathway mediated by purine nucleoside phosphorylase can significantly impact the bioavailability of the parent drug for anabolic activation. A thorough understanding of these pathways, supported by the robust experimental methodologies outlined in this guide, is essential for the continued development and optimization of ddG and other nucleoside analogs in the fight against viral diseases.

References

-

Role of Purine Nucleoside Phosphorylase in Interactions between 2′,3′-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir. Antimicrobial Agents and Chemotherapy. [Link]

-

Kinetic properties of mutant deoxyguanosine kinase in a case of reversible hepatic mtDNA depletion. Journal of Medical Genetics. [Link]

-

Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples. Nucleic Acids Research. [Link]

-

The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency. Biochemical Journal. [Link]

-

Design and directed evolution of a dideoxy purine nucleoside phosphorylase. Protein Engineering Design and Selection. [Link]

-

Role of purine nucleoside phosphorylase in interactions between 2',3'-dideoxyinosine and allopurinol, ganciclovir, or tenofovir. Antimicrobial Agents and Chemotherapy. [Link]

-

Simultaneous Determination of Deoxyribonucleoside in the Presence of Ribonucleoside Triphosphates in Human Carcinoma Cells by High. ORBi (Open Repository and Bibliography) - University of Liège. [Link]

-

Purine nucleoside phosphorylase. 2. Catalytic mechanism. Biochemistry. [Link]

-

Analysis of Intracellular Nucleoside Triphosphate Levels in Normal and Tumor Cell Lines by High-Performance Liquid Chromatography. Analytical Biochemistry. [Link]

-

Development and validation of a HPLC method to simultaneously determine guanosine triphosphate and adenosine monophosphate concentrations in human peripheral blood mononuclear cells. ResearchGate. [Link]

-

Kinetic properties of mutant deoxyguanosine kinase in a case of reversible hepatic mtDNA depletion. Journal of Medical Genetics. [Link]

-

On the Origins of Enzymes: Phosphate-Binding Polypeptides Mediate Phosphoryl Transfer to Synthesize Adenosine Triphosphate. bioRxiv. [Link]

-

kinetics-and-crystal-structure-of-human-purine-nucleoside-phosphorylase-in-complex-with-7-methyl-6-thio-guanosine. Ask this paper | Bohrium. [Link]

-

Differential utilization of this compound 5'-triphosphate as a substrate for various DNA polymerases. Molecular Pharmacology. [Link]

-

HPLC Method for Analysis of Deoxyguanosine, Guanine and Guanosine on BIST B+. SIELC Technologies. [Link]

-

Cellular pharmacology and anti-HIV activity of this compound. AIDS Research and Human Retroviruses. [Link]

-

Self-phosphorylating deoxyribozyme initiated cascade enzymatic amplification for guanosine-5'-triphosphate detection. Analytical Chemistry. [Link]

-

Mitochondrial Deoxyguanosine Kinase Regulates NAD+ Biogenesis Independent of Mitochondria Complex I Activity. International Journal of Molecular Sciences. [Link]

-

THE ENZYMATIC TERMINATION OF POLYDEOXYNUCLEOTIDES BY 2′,3′-DIDEOXYADENOSINE TRIPHOSPHATE. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Identifying Cell-Type-Specific Metabolic Signatures Using Transcriptome and Proteome Analyses. Current Protocols. [Link]

-

Red cell 2,3-diphosphoglycerate and oxygen affinity. Anaesthesia. [Link]

-

Metabolic mapping with cellular resolution: c-fos vs. 2-deoxyglucose. Progress in Neurobiology. [Link]

-

Metabolic Alterations in Preneoplastic Development Revealed by Untargeted Metabolomic Analysis. Frontiers in Cell and Developmental Biology. [Link]

-

Dephosphorylation of 2,3-bisphosphoglycerate by MIPP Expands the Regulatory Capacity of the Rapoport-Luebering Glycolytic Shunt. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Deoxyguanosine Kinase Deficiency. GeneReviews®. [Link]

-

Natural history of deoxyguanosine kinase deficiency. Molecular Genetics and Metabolism. [Link]

-

Alterations in cellular metabolism under different grades of glioma staging identified based on a multi-omics analysis strategy. Frontiers in Endocrinology. [Link]

Sources

- 1. Role of Purine Nucleoside Phosphorylase in Interactions between 2′,3′-Dideoxyinosine and Allopurinol, Ganciclovir, or Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial Deoxyguanosine Kinase Regulates NAD+ Biogenesis Independent of Mitochondria Complex I Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Deoxyguanosine Kinase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Natural history of deoxyguanosine kinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The metabolism of deoxyguanosine and guanosine in human B and T lymphoblasts. A role for deoxyguanosine kinase activity in the selective T-cell defect associated with purine nucleoside phosphorylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The enzymes of human diphosphoinositol polyphosphate metabolism - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Stability of 2',3'-Dideoxyguanosine (ddG) in Solution

Abstract

2',3'-Dideoxyguanosine (ddG) is a synthetic nucleoside analog of paramount importance in biomedical research, primarily recognized for its role as a chain-terminating inhibitor of reverse transcriptases. This activity has established it as a critical tool in the study of retroviruses like HIV. The efficacy, reliability, and reproducibility of research involving ddG are fundamentally dependent on a thorough understanding of its chemical behavior and stability in experimental settings. This technical guide provides a comprehensive overview of the core chemical properties of ddG, its solubility profile, and its stability in solution under various conditions. We delve into the principal degradation pathways—hydrolysis of the N-glycosidic bond and oxidation of the guanine moiety—and discuss the critical factors that influence these processes, such as pH, temperature, and the presence of oxidizing agents. Furthermore, this document outlines robust analytical methodologies for assessing the stability of ddG and offers field-proven recommendations for its handling, storage, and formulation to ensure scientific integrity in research and drug development applications.

Introduction to this compound (ddG)

Significance in Antiviral Research

This compound is a member of the dideoxynucleoside family, which lacks the hydroxyl groups at both the 2' and 3' positions of the ribose sugar ring. This structural modification is the cornerstone of its biological activity. Historically, dideoxynucleosides, including the related compounds zidovudine (AZT) and didanosine (ddI), have been central to the development of antiretroviral therapies. ddG serves as a potent research tool for investigating the replication mechanisms of viruses that rely on reverse transcription.

Mechanism of Action as a Chain Terminator

The therapeutic and research applications of ddG are derived from its function as a DNA chain terminator.[1] In a biological system, ddG is enzymatically phosphorylated to its active triphosphate form, this compound 5'-triphosphate (ddGTP).[2] Viral reverse transcriptases or cellular DNA polymerases can mistakenly incorporate ddGTP into a growing DNA strand in place of the natural substrate, deoxyguanosine triphosphate (dGTP).[1][2] Once incorporated, the absence of a 3'-hydroxyl group on the ddG moiety prevents the formation of the next 3'–5' phosphodiester bond, thereby halting DNA elongation and disrupting the viral replication cycle.

Core Chemical and Physical Properties

A precise understanding of the fundamental physicochemical properties of ddG is essential for its effective use in any solution-based application, from biochemical assays to pre-formulation studies.

Molecular Structure

ddG consists of a guanine base attached to a 2',3'-dideoxyribose sugar via a β-N9-glycosidic bond. The absence of the 2' and 3' hydroxyl groups significantly reduces the molecule's polarity compared to its parent nucleoside, guanosine.

Figure 1: Molecular Structure of this compound

Figure 1: Molecular Structure of this compound

Physicochemical Data Summary

The key physicochemical properties of ddG are summarized in the table below. This data is critical for accurate solution preparation and for designing analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₃N₅O₃ | [3] |

| Molecular Weight | 251.24 g/mol | [3] |

| Appearance | White crystalline powder | - |

| UV λmax | ~252 nm in neutral buffer | [4] (related compounds) |

Acidity and Basicity: pKa Values